3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide
Overview
Description
3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15896025 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial potential. For example, a study on 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides revealed moderate to good antimicrobial activity against various bacterial and fungal strains, indicating the potential of triazole-containing compounds in antimicrobial drug development (Kaushik & Luxmi, 2017).
Anticancer Applications
Another significant area of research is the synthesis of compounds with potential anticancer activity. A study on etodolac-thioether derivatives demonstrated promising results against various cancer cell lines, highlighting the therapeutic potential of indole-based compounds in oncology (Çoruh et al., 2018).
Antifungal and Antitubercular Activities
Compounds featuring 1,2,3-triazole structures have also been synthesized and evaluated for their antifungal and antitubercular activities. Certain synthesized triazoles have shown comparable or even superior activity against Mycobacterium tuberculosis and various fungal strains compared to reference drugs, indicating their potential in treating fungal infections and tuberculosis (Kaushik et al., 2016).
Photophysical and Photochemical Properties
The synthesis and investigation of photophysical and photochemical properties of novel compounds, such as metal-free, zinc(II), and lead(II) phthalocyanines substituted with triazole groups, have been conducted to explore their applications in photocatalytic processes and photodynamic therapy (Demirbaş et al., 2016).
Inhibition of Aldose Reductase for Diabetic Complications
The discovery of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid derivatives as potent and selective inhibitors of aldose reductase highlights the potential of indole-based compounds in the treatment of chronic diabetic complications by inhibiting the enzyme responsible for the accumulation of sorbitol, which is implicated in diabetic neuropathy and other complications (Van Zandt et al., 2005).
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(10-9-15-11-22-18-7-3-2-6-17(15)18)23-12-16-5-1-4-8-19(16)25-14-21-13-24-25/h1-8,11,13-14,22H,9-10,12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAOFPBCRLXNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CNC3=CC=CC=C32)N4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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